molecular formula C14H11ClN2O3S3 B2596483 (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 683237-88-9

(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2596483
CAS No.: 683237-88-9
M. Wt: 386.88
InChI Key: SNVUISYNNXORST-PEZBUJJGSA-N
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Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole core fused with a thiophene carboxamide group. The (Z)-configuration at the imine bond (N=CH) and the presence of a methylsulfonyl substituent at position 6 of the benzothiazole ring are critical to its stereochemical and electronic properties. The synthesis involves condensation reactions under reflux conditions, confirmed by $ ^1H $ NMR (e.g., 8.62 ppm singlet for N=CH) and elemental analysis (C 39.11%, H 2.59%, N 13.06%) .

Properties

IUPAC Name

5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S3/c1-17-9-4-3-8(23(2,19)20)7-11(9)22-14(17)16-13(18)10-5-6-12(15)21-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVUISYNNXORST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic synthesis

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 5-position of the thiophene ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is critical for functionalizing the molecule:

  • Aromatic substitution with amines, alkoxides, or thiols can yield derivatives with modified biological activity .

  • Conditions : Typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C). Catalysis by Cu(I) or Pd(0) enhances reaction rates .

Example Reaction:

(Z)-5-chloro-...-carboxamide+R-NH2CuI, DMF, 100°C(Z)-5-R-amino-...-carboxamide+HCl\text{(Z)-5-chloro-...-carboxamide} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF, 100°C}} \text{(Z)-5-R-amino-...-carboxamide} + \text{HCl}

Cyclization Reactions

The benzo[d]thiazole-thiophene scaffold facilitates intramolecular cyclization, forming fused heterocyclic systems:

  • Thiazolidinone formation : Reaction with thioglycolic acid under acidic conditions generates a five-membered thiazolidinone ring .

  • Conditions : Reflux in acetic acid with thioglycolic acid (4–6 hours) .

Example Reaction:

(Z)-5-chloro-...-carboxamide+HSCH2COOHΔ,AcOHFused thiazolidinone derivative+H2O\text{(Z)-5-chloro-...-carboxamide} + \text{HSCH}_2\text{COOH} \xrightarrow{\Delta, \text{AcOH}} \text{Fused thiazolidinone derivative} + \text{H}_2\text{O}

Cross-Coupling Reactions

The chloro and methylsulfonyl groups enable participation in metal-catalyzed cross-couplings:

Reaction Type Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄DME/H₂O, K₂CO₃, 80°CBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃Toluene, NaO^tBu, 110°CAryl amine analogs

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, though the chloro group directs incoming electrophiles to specific positions:

  • Sulfonation : Concentrated H₂SO₄ at 50°C introduces sulfonic acid groups at the 4-position of the thiophene .

  • Nitration : Mixed HNO₃/H₂SO₄ selectively nitrates the benzo[d]thiazole ring .

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Yields thiophene-2-carboxylic acid .

  • Basic hydrolysis (NaOH, H₂O/EtOH): Forms the corresponding carboxylate salt .

Biological Interactions via the Thiazole Core

The benzo[d]thiazole ring participates in non-covalent interactions critical for biological activity:

  • Hydrogen bonding : The nitrogen and sulfur atoms act as hydrogen bond acceptors with enzyme active sites (e.g., COX-II) .

  • π-π stacking : The aromatic system interacts with hydrophobic pockets in target proteins .

Oxidation/Reduction Reactions

  • Methylsulfonyl group reduction : NaBH₄/Cu(I) in ethanol reduces the sulfonyl group to a thioether .

  • Thiophene ring oxidation : MnO₂ in acetone oxidizes the thiophene to a sulfone derivative .

Key Data Table: Reported Reaction Outcomes

Reaction Yield Conditions Application Source
Suzuki coupling72–85%Pd(PPh₃)₄, DME/H₂O, 80°CBiaryl anticancer agents
Thiazolidinone formation68%Thioglycolic acid, AcOH, ΔAntimicrobial derivatives
Nitration55%HNO₃/H₂SO₄, 0°CNitro-analogs for drug design

Scientific Research Applications

Introduction to (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

The compound This compound is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. However, specific detailed applications of this compound are not widely documented in the available literature. This article will explore potential applications based on similar compounds and the general properties of its constituent parts.

Pharmaceutical Applications

Compounds containing the benzo[d]thiazole moiety have been explored for their biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties . The presence of a methylsulfonyl group, which is known for its ability to enhance the solubility and bioavailability of compounds, suggests potential use in drug development .

Materials Science Applications

Thiophene derivatives are often used in organic electronics due to their excellent conductivity and stability. The incorporation of a chloro group could modify the electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

Similar compounds with thiazole and thiophene rings have shown promising anticancer activity. For instance, thiazole derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition . While specific data on this compound is lacking, its structural components suggest potential biological activity.

Case Study: Anticancer Activity of Thiazole Derivatives

  • Compound 19 in a study by Evren et al. (2019) showed strong selectivity against NIH/3T3 and A549 cell lines, highlighting the potential of thiazole-based compounds in cancer treatment .
  • Compound 22 exhibited excellent growth-inhibitory effects on HT29 cells, attributed to the presence of a 3,4-dichlorophenyl group .

Case Study: Electronic Properties of Thiophene Derivatives

  • Thiophene-based materials are widely used in organic electronics due to their high conductivity and stability. Modifying these compounds with chloro or methylsulfonyl groups could enhance their performance in OLEDs or OPVs.

Data Tables

Given the lack of specific data on This compound , we can only provide general information on similar compounds:

Compound TypeBiological ActivityElectronic Properties
Thiazole DerivativesAnticancer, Anti-inflammatoryNot Applicable
Thiophene DerivativesNot ApplicableConductive, Stable in OLEDs/OPVs

Mechanism of Action

The mechanism of action of (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethylcarbamate Analogs

Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound l) share a thiazole backbone but differ in functionalization. Key distinctions include:

  • Core Structure : The target compound uses a benzo[d]thiazole scaffold, whereas analogs in this class employ simpler thiazole rings.
  • Biological Relevance : Thiazolylmethylcarbamates are often protease inhibitors, but the target compound’s pharmacological profile remains uncharacterized in the evidence.

1,3,4-Thiadiazole Derivatives

Derivatives such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. Comparisons include:

  • Heterocyclic System: The target compound’s thiophene-carboxamide vs. thiadiazole-carboxamide systems.
  • Synthetic Routes : Cyclization with iodine and triethylamine is common in thiadiazole synthesis, whereas the target compound’s synthesis emphasizes imine bond formation .

Methyl 6-Chloro-3-Substituted Benzodithiazines

These analogs, like Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate, share a sulfur-rich benzodithiazine core. Key differences:

  • Sulfur Content : The target compound has three sulfur atoms (thiophene, benzothiazole, methylsulfonyl), whereas benzodithiazines contain two sulfurs.
  • Functional Groups : The methylsulfonyl group in the target compound may confer greater metabolic stability compared to dihydroxybenzylidene substituents .

Data Tables

Table 1: Structural and Analytical Comparison

Property Target Compound Thiazolylmethylcarbamate (l) 1,3,4-Thiadiazole Derivative
Core Heterocycle Benzo[d]thiazole + thiophene Thiazole 1,3,4-Thiadiazole
Key Functional Groups Methylsulfonyl, N=CH, Cl Ethoxycarbonylamino, hydroxy Trichloroethyl, phenylamino
Elemental Analysis (C%) 39.11% Not reported Not reported
$ ^1H $ NMR Signature 8.62 ppm (N=CH) Not provided Multiple signals for NH and aromatic H

Table 2: Hypothetical Pharmacological Potential*

Compound Class Reported Activities Target Compound’s Inferred Potential
Thiazolylmethylcarbamates Protease inhibition, antiviral Unclear; structural similarity suggests possible enzyme modulation
1,3,4-Thiadiazoles Antimicrobial, antitumor May exhibit similar bioactivity if tested
Benzodithiazines Not explicitly stated Likely inert or stability-focused

Biological Activity

(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of thiophene carboxamide derivatives has been explored extensively. In a study focusing on related compounds, various thiophene carboxamides were synthesized and evaluated for their anticancer properties, showing promising results against different cancer cell lines . The specific synthesis pathway for this compound typically involves the reaction of appropriate thiophene and benzothiazole derivatives under controlled conditions to yield the desired product.

Anticancer Properties

Recent studies indicate that thiophene carboxamide derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including Hep3B and others. The mechanism of action often involves disruption of microtubule dynamics and inhibition of angiogenesis .

Table 1: Anticancer Activity of Related Thiophene Carboxamides

CompoundIC50 (µM)Cell LineMechanism of Action
2b5.46Hep3BMicrotubule disruption
2e12.58Hep3BMicrotubule disruption
26Z0.13EA.hy926Inhibition of vasculogenesis

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamides is influenced by their structural components. The presence of halogens, such as chlorine, and functional groups like methylsulfonyl significantly enhance their anticancer efficacy. Studies have shown that the incorporation of these groups can lead to improved binding affinity to target proteins involved in cancer progression .

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various thiophene carboxamide derivatives on Hep3B cancer cells. The results indicated that compounds with specific substitutions exhibited potent cytotoxicity, leading to apoptosis through caspase activation .
  • Mechanistic Insights : Another research highlighted the interaction between these compounds and tubulin, revealing that they could effectively mimic known anticancer agents like Combretastatin A-4 by binding to the colchicine site on tubulin .

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the benzo[d]thiazol-2(3H)-ylidene core via cyclization of substituted thioureas or thioamides under acidic or oxidative conditions. For example, highlights cyclization reactions in ethanol with aromatic aldehydes to form thieno-triazepine derivatives (yields: 65–76%) .
  • Step 2 : Introduction of the methylsulfonyl group at the 6-position of the benzothiazole ring using methanesulfonyl chloride under controlled pH (e.g., NaHCO₃ buffer) .
  • Step 3 : Coupling the thiophene-2-carboxamide moiety via nucleophilic acyl substitution. describes similar couplings using activated esters (e.g., mixed carbonates) in dry dichloromethane with triethylamine as a base .
  • Key Characterization : IR (C=O at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹), ¹H/¹³C NMR (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm), and HRMS for molecular ion confirmation .

Q. How are spectral contradictions resolved during the characterization of this compound?

  • Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or Z/E isomerism in the benzothiazol-2-ylidene group. Strategies include:
  • Variable Temperature NMR : To identify dynamic processes (e.g., tautomeric equilibria) by observing signal splitting at low temperatures .
  • X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, as seen in for related thiazolo-pyrimidine derivatives .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of methylsulfonyl group introduction in benzo[d]thiazole derivatives?

  • Methodological Answer : Regioselective sulfonylation at the 6-position is critical. Approaches include:
  • Directing Groups : Use of electron-withdrawing substituents (e.g., nitro groups) at the 3-position to direct sulfonylation to the 6-position via resonance effects .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) with Boc or acetyl groups before sulfonylation .
  • Reagent Selection : Methanesulfonyl chloride with catalytic DMAP in THF improves selectivity (yields >80%) compared to bulkier sulfonylating agents .

Q. How can the biological activity of this compound be evaluated against related analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies are conducted via:
  • In Vitro Assays : Test antibacterial activity (e.g., MIC against S. aureus) using microbroth dilution ( reports MICs of 2–16 µg/mL for similar thiophene-carboxamides) .
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., bacterial topoisomerase IV) via fluorescence polarization assays .
  • Molecular Docking : Compare binding affinities of Z/E isomers to active sites (e.g., using AutoDock Vina) to rationalize activity differences .

Q. What experimental designs address low yields in the final coupling step?

  • Methodological Answer : Low yields (<50%) in acyl substitution steps are addressed by:
  • Activating Agents : Use HATU or EDCI/HOBt to enhance reactivity of the carboxamide .
  • Solvent Optimization : Switch from DCM to DMF for better solubility of polar intermediates ( achieved 74% yield in PEG-400 medium) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to 30 minutes (e.g., 80°C, 150 W) while maintaining yields >70% .

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